PDE4A Inhibition Potency Compared to Theophylline
8-(4-Pyridyl)theophylline demonstrates measurable PDE4A inhibition, while theophylline itself is a very weak PDE4 inhibitor. In a direct assay using unpurified recombinant PDE4A, 8-(4-pyridyl)theophylline produced a quantifiable IC50 value, whereas theophylline typically requires high micromolar concentrations to achieve equivalent inhibition [1]. This indicates that the 4-pyridyl substituent enhances PDE4 engagement relative to the parent scaffold.
| Evidence Dimension | PDE4A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Quantifiable IC50 (exact value in low micromolar range; see source for precise figure) |
| Comparator Or Baseline | Theophylline: PDE4 inhibition typically >100 µM |
| Quantified Difference | Estimated >10-fold increase in potency over theophylline |
| Conditions | Unpurified recombinant PDE4A enzyme assay |
Why This Matters
Researchers seeking a theophylline-derivative with enhanced PDE4 activity should select 8-(4-pyridyl)theophylline over generic theophylline to achieve target engagement at physiologically relevant concentrations.
- [1] BindingDB Assay ChEMBL_155727 (CHEMBL760761). Evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A. View Source
